(2R)-Sorbitan Monolauric Acid Ester
Description
Mechanism of Emulsification and Surfactant Action
The primary role of (2R)-Sorbitan monolauric acid ester as an emulsifier is to stabilize dispersions of one immiscible liquid in another, such as oil in water (O/W) or water in oil (W/O) emulsions. This is achieved through a combination of interfacial tension reduction, adsorption at the interface, and the formation of a stabilizing film.
Interfacial Tension Reduction at Oil-Water Interfaces
When oil and water are mixed, they tend to separate due to the high interfacial tension between them. Surfactants like (2R)-Sorbitan monolauric acid ester position themselves at the oil-water interface, reducing this tension. shreechem.inucl.ac.uk This reduction in interfacial energy makes it easier to break down the dispersed phase into smaller droplets, a key step in emulsion formation. researchgate.net The presence of the surfactant disrupts the strong cohesive forces between water molecules and between oil molecules at the interface. Molecular dynamics simulations have shown that surfactants not only reduce the direct contact between the two immiscible fluids but also increase the disorder (interfacial entropy) at the interface, which contributes to the reduction of interfacial tension. ucl.ac.uknih.gov
Adsorption and Packing Phenomena at Interfaces
The amphiphilic nature of (2R)-Sorbitan monolauric acid ester drives its adsorption to the oil-water interface. The hydrophilic sorbitan (B8754009) head orients towards the aqueous phase, while the lipophilic lauric acid tail extends into the oil phase. This orientation creates a packed monolayer at the interface. The effectiveness of this packing influences the stability of the emulsion. A more closely packed arrangement of surfactant molecules at the interface leads to smaller emulsion droplet sizes, which in turn enhances the stability of the emulsion. rsc.orgnih.govresearchgate.netsemanticscholar.org Nanoparticles can also adsorb at the oil-water interface, forming a nanolayer that alters the interface's properties and reduces interfacial tension. researchgate.net
Formation of Interfacial Films
The adsorbed layer of (2R)-Sorbitan monolauric acid ester molecules at the oil-water interface forms a physical barrier or film. This film prevents the coalescence of the dispersed droplets by creating a repulsive force between them. The stability of this film is crucial for the long-term stability of the emulsion. A more disordered interfacial film, for instance, one with flexible or unsaturated tails, can reduce interfacial tension more effectively than a highly ordered film. ucl.ac.uknih.gov
Hydrophilic-Lipophilic Balance (HLB) Concept and Applications
The Hydrophilic-Lipophilic Balance (HLB) is a critical concept for characterizing and applying surfactants like (2R)-Sorbitan monolauric acid ester. The HLB system assigns a numerical value to a surfactant, indicating its relative affinity for water and oil, which helps in selecting the appropriate emulsifier for a specific application. wikipedia.org
Experimental Determination of HLB Values
The HLB value of a surfactant can be determined through various experimental methods. One common approach is the saponification method, which involves the hydrolysis of the ester. pharmajournal.net The formula for calculating the HLB value for fatty acid esters of polyhydric alcohols is:
HLB = 20 * (1 - S/A)
Where:
S = Saponification number of the ester
A = Acid number of the fatty acid pharmajournal.netijsr.net
For non-ionic surfactants containing polyoxyethylene groups, the HLB can be estimated using the formula:
HLB = E / 5
Where:
E = Weight percentage of the oxyethylene content pharmajournal.netijsr.net
Another method, proposed by Davies, calculates the HLB based on the chemical groups of the molecule, taking into account the varying strengths of hydrophilic groups. wikipedia.orgchegg.com The π-A Langmuir isotherm technique can also be used to experimentally estimate the HLB value of surfactant mixtures. nih.govresearchgate.net The water solubility of a non-ionic surfactant can also serve as a guide to approximate its HLB value. ijsr.net
(2R)-Sorbitan monolauric acid ester (Span 20) has a reported HLB value of approximately 8.6. naplexstudy.comresearchgate.net
Table 1: HLB Values of Common Surfactants
| Surfactant | HLB Value |
|---|---|
| Sorbitan trioleate (Span 85) | 1.8 naplexstudy.com |
| Sorbitan tristearate (Span 65) | 2.1 naplexstudy.com |
| Sorbitan monooleate (Span 80) | 4.3 naplexstudy.comresearchgate.net |
| Sorbitan monostearate (Span 60) | 4.7 naplexstudy.com |
| Sorbitan monopalmitate (Span 40) | 6.7 naplexstudy.com |
| (2R)-Sorbitan Monolauric Acid Ester (Span 20) | 8.6 naplexstudy.comresearchgate.net |
Correlation of HLB with Emulsion Type and Stability
The HLB value of a surfactant is a strong predictor of the type of emulsion it will form and the stability of that emulsion. rsc.org Surfactants are classified on a scale from 0 to 20, with lower values indicating a more lipophilic (oil-loving) character and higher values indicating a more hydrophilic (water-loving) character. wikipedia.org
HLB 3-6: Tend to promote the formation of water-in-oil (W/O) emulsions. wikipedia.orgnaplexstudy.comnih.gov
HLB 8-18: Favor the formation of oil-in-water (O/W) emulsions. wikipedia.orgnaplexstudy.comnih.gov
With an HLB value of 8.6, (2R)-Sorbitan monolauric acid ester is considered suitable for forming oil-in-water (O/W) emulsions. naplexstudy.comresearchgate.net It also functions as a wetting agent within the HLB range of 7-9. wikipedia.orgnaplexstudy.com The stability of an emulsion is often highest when the HLB of the emulsifier or emulsifier blend matches the "required HLB" of the oil phase. rsc.orgnih.govsemanticscholar.org When the HLB values are closely matched, the surfactant molecules arrange more compactly at the oil-water interface, leading to smaller droplet sizes and improved emulsion stability. rsc.orgnih.govresearchgate.netsemanticscholar.org
Table 2: HLB Range and Surfactant Application
| HLB Range | Application |
|---|---|
| 0–3 | Antifoaming agents naplexstudy.com |
| 4–6 | Water-in-oil (W/O) emulsifying agents naplexstudy.com |
| 7–9 | Wetting agents naplexstudy.com |
| 8–18 | Oil-in-water (O/W) emulsifying agents naplexstudy.com |
| 13–15 | Detergents naplexstudy.com |
Properties
Molecular Formula |
C₁₈H₃₆O₇ |
|---|---|
Molecular Weight |
364.47 |
Synonyms |
(2R)-D-Glucitol 1-Dodecanoate; Lauric acid 1-ester with (2R)-D-glucitol; 1-O-Monolauroyl-(2R)-D-sorbitol |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering of 2r Sorbitan Monolauric Acid Ester
Chemical Esterification Routes
The synthesis of sorbitan (B8754009) monolaurate is predominantly achieved through chemical esterification, a process that can be tailored to yield specific product characteristics. The reaction involves the formation of an ester bond between the hydroxyl groups of sorbitol and the carboxyl group of lauric acid. A key aspect of this synthesis is the intramolecular dehydration of sorbitol to form sorbitan, which then reacts with the fatty acid.
Direct Esterification of Sorbitol and Lauric Acid
Direct esterification is a common method for producing sorbitan esters. researchgate.net This one-step process involves reacting sorbitol and lauric acid at elevated temperatures, typically in the range of 180-215°C, in the presence of a catalyst. researchgate.net During this process, the intramolecular dehydration of sorbitol to form sorbitans and the esterification of these sorbitans with lauric acid occur concurrently. worktribe.com
The molar ratio of lauric acid to sorbitol is a crucial parameter that influences the composition of the final product, which is a complex mixture of various sorbitan esters (mono-, di-, and tri-esters), unreacted sorbitol, and its anhydrides like isosorbide (B1672297). researchgate.netgoogle.com For the production of sorbitan monolaurate, a slight excess of lauric acid is often used. google.com The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and color formation. scribd.com
A two-step process offers an alternative approach where sorbitol is first dehydrated to sorbitan, followed by esterification with lauric acid. researchgate.net This method allows for better control over the reaction and can lead to products with lighter color and fewer by-products. researchgate.netbtsjournals.com
Catalytic Approaches in Chemical Synthesis
Catalysts play a pivotal role in the synthesis of sorbitan monolaurate, influencing both the rate of reaction and the selectivity towards the desired monoester. The choice of catalyst depends on whether a one-step or two-step process is employed.
Acid catalysts are primarily used to promote the intramolecular dehydration (anhydrization) of sorbitol to form sorbitans. btsjournals.com Common homogeneous acid catalysts include p-toluenesulfonic acid, sulfuric acid, and phosphoric acid. researchgate.netresearchgate.net The esterification reaction itself can also be catalyzed by acids. worktribe.com Studies have shown that using p-toluenesulfonic acid as a catalyst for the esterification of sorbitol with lauric acid can achieve significant conversion. researchgate.netresearchgate.net The reaction is typically carried out at temperatures around 160°C. researchgate.net However, homogeneous acid catalysts can lead to challenges in separation and can contribute to the formation of colored by-products. researchgate.net
Table 1: Comparison of Catalytic Approaches in Sorbitan Monolaurate Synthesis
| Catalyst Type | Primary Function | Advantages | Disadvantages |
| Acid Catalysis | Promotes sorbitol dehydration | Effective for anhydrization | Can cause corrosion and color formation |
| Alkaline Catalysis | Promotes esterification | High efficiency, low cost | Slower dehydration rate |
| Heterogeneous Catalysis | Both dehydration and esterification | Reusable, reduced waste | Can be less active than homogeneous catalysts |
Alkaline catalysts are favored for the esterification step in the synthesis of sorbitan esters. btsjournals.com Sodium hydroxide (B78521) is a preferred and cost-effective alkaline catalyst due to its high efficiency. google.com Other alkaline catalysts that can be used include potassium hydroxide, calcium hydroxide, and sodium acetate (B1210297). google.com In a two-step process, after the initial acid-catalyzed dehydration of sorbitol, an alkaline catalyst is introduced to facilitate the esterification of the resulting anhydro sorbitol with lauric acid. google.com This approach, carried out at temperatures not exceeding 215°C, helps to minimize color formation in the final product. google.com The amount of alkaline catalyst used is typically low, not exceeding the equivalent of about 1% of NaOH based on the product weight. google.com
To overcome the drawbacks associated with homogeneous catalysts, such as corrosion and waste generation, heterogeneous catalysts have been explored for the synthesis of sorbitan esters. researchgate.net These solid catalysts can be easily separated from the reaction mixture and potentially reused. Various materials have been investigated as heterogeneous catalysts, including:
Sulfonic acid resins (e.g., Amberlyst 15) researchgate.net
Sulfated oxides researchgate.net
Metal phosphates researchgate.net
Zeolites researchgate.net
Carbon-based acid catalysts researchgate.net
Sulfonic acid-based solid catalysts have demonstrated the ability to catalyze both the dehydration of sorbitol and the esterification of the resulting isosorbide with carboxylic acids. researchgate.net These catalysts can be effective under solvent-free conditions at moderate temperatures. researchgate.net
Control of Anhydrization During Synthesis
The control of anhydrization, or the dehydration of sorbitol, is a critical aspect of producing sorbitan monolaurate with the desired properties. google.com The degree of anhydrization directly impacts the hydroxyl value of the intermediate anhydro sorbitol, which in turn affects the final product characteristics. google.combtsjournals.com
The extent of anhydrization can be controlled by several process parameters:
Reaction Time: Increasing the reaction time during the dehydration step leads to a higher degree of anhydrization. google.com
Temperature: Higher temperatures accelerate the dehydration process. google.com However, temperatures are generally kept below 215°C to avoid excessive color formation. google.com
Pressure: The reaction is often carried out under reduced pressure (vacuum) to facilitate the removal of water, thereby driving the anhydrization reaction forward. google.comscribd.com
Catalyst Concentration: The amount of acid catalyst used influences the rate of dehydration. scribd.com
The progress of the anhydrization reaction is often monitored by measuring the hydroxyl number of the reaction mixture. google.combtsjournals.com For instance, pure sorbitol has a hydroxyl number of 1850, which decreases as water is removed. google.com A target hydroxyl value for the anhydro sorbitol intermediate is often in the range of 1150 to 1400. google.com Achieving the correct degree of anhydrization is essential for obtaining a final product that meets specifications for properties like hydroxyl number, acid number, and saponification number. google.com
Influence of Reaction Parameters on Product Composition
The chemical synthesis of sorbitan esters is a multi-step process that typically involves the dehydration of sorbitol to form anhydro sorbitols (sorbitans), followed by esterification with a fatty acid. The composition of the final product is a complex mixture of monoesters, diesters, and triesters of sorbitan and isosorbide, and is highly sensitive to the parameters of the reaction.
Temperature Effects
Temperature is a critical parameter in the direct esterification process, influencing both the rate of reaction and the quality of the resulting sorbitan monolaurate. The selection of an appropriate temperature range is a balance between achieving a sufficient reaction speed and preventing undesirable side reactions, such as decomposition and color formation.
For the chemical synthesis involving the reaction of anhydro sorbitol with a fatty acid, temperatures are typically maintained at elevated levels. google.com Research indicates that the esterification temperature should generally not fall below 180°C, as lower temperatures can lead to excessively slow reaction rates and incomplete esterification. google.com Conversely, temperatures exceeding 215°C often result in the formation of undesirable color in the final product. google.com Therefore, a preferential temperature range of 190°C to 210°C is commonly employed for this process. google.com In some manufacturing processes, temperatures as high as 230°C have been reported. google.com
In the initial dehydration step of sorbitol, temperature also plays a crucial role. Studies on the synthesis of a related ester, sorbitan monooleate, showed that as the reaction temperature for sorbitol dehydration increased from 120°C to 180°C, the hydroxyl value of the resulting sorbitan intermediate decreased, while the color of the product deepened. btsjournals.com This suggests that precise temperature control is essential for achieving the desired degree of dehydration without compromising product quality. btsjournals.com
Table 1: Effect of Temperature on Chemical Synthesis of Sorbitan Esters
| Temperature Range | Observation | Source |
| < 180°C | Reaction is too slow; esterification may be incomplete. | google.com |
| 190°C - 210°C | Preferable range for esterification, balancing rate and color. | google.com |
| > 215°C | Undesirably large amount of color formation. | google.com |
| 120°C - 180°C | In the sorbitol dehydration step, increasing temperature decreases the hydroxyl value and deepens the color. | btsjournals.com |
| 230°C | Reported reaction temperature for esterification in some processes. | google.com |
Molar Ratios of Reactants
The molar ratio of the reactants, specifically the fatty acid to the sorbitol or its anhydro derivative, is a key factor that influences the distribution of mono-, di-, and triesters in the final product. To favor the formation of the monoester, an excess of the fatty acid is typically used.
In the preparation of sorbitan monolaurate, the preferred molar ratio of lauric acid to sorbitol is approximately 1.1. google.com This slight excess of the fatty acid helps to drive the reaction towards the formation of the monoester. For other esters like sorbitan monostearate, this ratio can be higher. google.com In a study on sorbitan monooleate, a molar ratio of anhydrous sorbitol to oleic acid of 1:1.61 was utilized. btsjournals.com The control of the molar ratio is essential to manage the degree of esterification; insufficient dehydration combined with complete esterification can lead to an undesirable distribution of ester contents and a higher hydroxyl value in the product. btsjournals.com
Solvent Effects
Conventional high-temperature chemical synthesis of sorbitan monolaurate is often conducted as a solvent-free reaction. researchgate.net This approach involves directly heating the mixture of sorbitol (or sorbitan) and lauric acid in the presence of a catalyst. researchgate.net The absence of a solvent simplifies the process and avoids the need for solvent recovery, making it economically favorable for large-scale production.
However, the use of solvents becomes critical in alternative synthesis routes, particularly in enzymatic processes, where they are essential for dissolving substrates and facilitating enzyme activity.
Enzymatic Synthesis and Biocatalysis
Enzymatic synthesis of sorbitan monolaurate presents an attractive alternative to traditional chemical methods. This approach utilizes lipases as biocatalysts, offering several advantages such as high selectivity, milder reaction conditions, and reduced energy consumption. researchgate.net
Lipase-Catalyzed Esterification
Lipases are enzymes that catalyze the esterification of sorbitol or its anhydrides with lauric acid under mild conditions. researchgate.net This biocatalytic route can overcome issues associated with chemical synthesis, such as the low solubility of polyols like sorbitol in the organic solvents often required for the reaction. nih.gov Various commercial lipases, including those from Candida antarctica (often immobilized as Novozym 435), Aspergillus terreus, and Thermomyces lanuginosus, have been successfully employed for the synthesis of sugar alcohol esters. researchgate.netresearchgate.net
The reaction can proceed via direct esterification of sorbitol with lauric acid or through transesterification using an activated form of the fatty acid, such as vinyl laurate. nih.govnih.gov The use of vinyl esters is particularly advantageous as it drives the reaction to completion by the tautomerization of the volatile vinyl alcohol co-product into acetaldehyde, making the conversion irreversible. nih.govnih.gov The enzymatic approach allows for high regioselectivity, favoring acylation at specific hydroxyl groups of the sorbitol molecule. nih.gov
Optimization of Biocatalytic Reaction Conditions
The efficiency of lipase-catalyzed synthesis is highly dependent on the optimization of several reaction parameters.
Solvent System: A key challenge in the enzymatic synthesis of sugar esters is the poor mutual solubility of the hydrophilic sugar alcohol and the hydrophobic fatty acid. To address this, various solvent systems have been explored. Deep Eutectic Solvents (DESs), such as a mixture of sorbitol and choline (B1196258) chloride, can act as both a solvent and a substrate, overcoming solubility problems. nih.gov Other successful systems include binary mixtures of solvents like tert-butanol (B103910) and dimethyl sulfoxide (B87167) (DMSO) or azeotropic mixtures of tert-butanol and n-hexane. researchgate.netresearchgate.net Solvent-free systems are also being developed for enzymatic synthesis, offering advantages of higher substrate concentration and volumetric productivity. project-incite.eu
Temperature: Enzymatic reactions are conducted at significantly lower temperatures than chemical synthesis. The optimal temperature range for lipase (B570770) activity is typically between 30°C and 70°C. For instance, the synthesis of sorbitol laurate using Novozym 435 has been optimized at 50°C. nih.gov In another study, a maximum ester conversion for a similar compound was achieved at 65°C. researchgate.net
Substrate Molar Ratio: As in chemical synthesis, the molar ratio of substrates is a crucial variable. An excess of the acyl donor is generally used to shift the equilibrium towards ester formation. nih.gov In the synthesis of sorbitol laurate in a DES system, a molar conversion of 28% was achieved with a 0.5 M concentration of vinyl laurate. nih.gov Research on a solvent-free enzymatic system showed that a sorbitol to vinyl laurate ratio of 1:11 yielded significantly better results than other ratios. researchgate.net
Water Activity: Water plays a critical role in lipase-catalyzed reactions. While essential for maintaining the enzyme's catalytic conformation, excess water can promote the reverse reaction (hydrolysis). project-incite.eu Therefore, controlling the water content or water activity in the reaction medium is paramount for achieving high ester yields. researchgate.net In one study, a DES system containing 5 wt.% water was found to be optimal for the synthesis. nih.gov
Table 2: Optimization Parameters for Lipase-Catalyzed Synthesis of Sorbitan Esters
| Parameter | Optimized Condition/Observation | Source |
| Enzyme | Novozym 435 (Candida antarctica lipase B) is a commonly used and effective biocatalyst. | researchgate.netresearchgate.netnih.gov |
| Solvent | Deep Eutectic Solvents (e.g., sorbitol-choline chloride); binary mixtures (t-butanol/DMSO); solvent-free systems. | researchgate.netnih.govproject-incite.eu |
| Temperature | Typically 30°C - 70°C. An optimal temperature of 50°C was used for sorbitol laurate synthesis. | nih.govresearchgate.net |
| Substrate Ratio | Excess acyl donor is favored. A 1:11 molar ratio of sorbitol to vinyl laurate was found to be effective. | nih.govresearchgate.net |
| Water Content | A low water content is crucial. A DES with 5 wt.% water was found to be optimal. | nih.govresearchgate.net |
Enzyme Immobilization Techniques for Enhanced Production
The enzymatic synthesis of (2R)-Sorbitan Monolauric Acid Ester offers a promising alternative to traditional chemical methods, primarily through the use of immobilized lipases. Immobilization enhances enzyme stability, allows for reuse, and simplifies product purification. The most extensively studied lipase for this purpose is Candida antarctica lipase B (CALB), often used in its commercially available immobilized form, Novozym 435®. mdpi.comnih.gov
Research into the enzymatic production of sorbityl laurate highlights several key findings. Immobilization by adsorption is a common and minimally invasive technique where the enzyme is bound to a carrier through weak interactions like van der Waals forces. mdpi.com Novozym 435, for instance, consists of CALB adsorbed onto a macroporous acrylic resin. This method has proven effective in catalyzing the esterification of sorbitol with lauric acid derivatives. acs.org
Studies have demonstrated that immobilized enzymes can be reused for multiple reaction cycles with minimal loss of activity. For example, in the synthesis of sorbitan oleate, a structurally similar ester, an immobilized lipase maintained over 90% conversion efficiency after 10 consecutive batches, showcasing the excellent stability conferred by immobilization. researchgate.net Similarly, for sorbityl laurate production, the reusability of Novozym 435 was confirmed under both conventional and microwave heating conditions, a critical factor for economic viability on an industrial scale. acs.org
Covalent immobilization is another technique where stable covalent bonds are formed between the enzyme and a functionalized carrier. mdpi.com This can be achieved by targeting specific amino acid residues on the enzyme's surface, such as lysine, to react with epoxy groups on a carrier resin. mdpi.com While this method can provide very strong and stable attachment, care must be taken to not alter the enzyme's conformation and catalytic activity. mdpi.com The product of enzyme-catalyzed esterification using immobilized lipase typically contains a significantly higher proportion of the desired monoester (around 80%) compared to chemical synthesis methods (around 50%), which is a major advantage for producing high-purity (2R)-Sorbitan Monolauric Acid Ester. researchgate.net
Comparison of Synthesis Parameters for Sorbityl Laurate Production
| Parameter | Solvent-Based System (2M2B) | Solvent-Free System (SDES) | Reference |
|---|---|---|---|
| Enzyme Concentration | 20 g/L Novozym 435 | 50 g/L Novozym 435 | acs.org |
| Optimal Substrate Ratio (Sorbitol:Laurate) | 1:3 | Not specified | acs.org |
| Achieved Yield | 97% within 8 hours | 28% within 48 hours | acs.org |
| Biocatalyst Yield (g product / g biocatalyst) | 8.8 | 1.0 | acs.org |
Green Chemistry Principles in Sorbitan Monolaurate Synthesis
The synthesis of (2R)-Sorbitan Monolauric Acid Ester is increasingly being aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This involves a focus on renewable resources, energy efficiency, and waste minimization. The compound itself is noted for being biodegradable, which lessens its environmental impact compared to many synthetic alternatives. shreechem.inatamanchemicals.com
Utilization of Renewable Feedstocks
A cornerstone of green chemistry is the use of renewable raw materials. The production of (2R)-Sorbitan Monolauric Acid Ester is inherently aligned with this principle. The two primary precursors are sorbitol and lauric acid, both of which are derived from renewable biological sources. huanachemical.com
Sorbitol : This sugar alcohol is naturally occurring in fruits and is commercially produced by the reduction of glucose derived from sources like corn and potatoes. huanachemical.comepa.gov Lignocellulosic biomass is also being explored as a sustainable source for sugar alcohols like sorbitol. nih.gov
Lauric Acid : This is a saturated fatty acid predominantly obtained from the hydrolysis of coconut oil or palm kernel oil. shreechem.inresearchgate.net
The use of these plant-derived feedstocks makes sorbitan monolaurate a bio-based surfactant, contributing to a more sustainable and circular economy. researchgate.net
Solvent-Free Synthesis Methods
Traditional chemical synthesis often involves organic solvents to facilitate reactions. However, eliminating solvents is a key goal of green chemistry to reduce waste and environmental hazards. Research has successfully demonstrated the feasibility of solvent-free synthesis for sorbitan esters. researchgate.net
Lipase-catalyzed esterification, in particular, shows high catalytic activity in solvent-free systems. researchgate.net In one study focused on sorbitan oleate, the highest catalytic activity for the immobilized lipase Novozym 435 was achieved in a solvent-free environment. researchgate.net The introduction of a reduced-pressure system to remove water, a byproduct of the esterification, can further drive the reaction to completion, achieving yields of up to 95%. researchgate.net This approach not only simplifies the process by eliminating the need for solvent handling and recovery but also leads to a more concentrated reaction, potentially increasing efficiency and reducing reactor volume.
Energy Efficiency in Production Processes
Improving energy efficiency is another critical aspect of greening the synthesis of (2R)-Sorbitan Monolauric Acid Ester. Traditional chemical synthesis is an energy-intensive process, typically requiring high reaction temperatures, often in the range of 180°C to 215°C, to drive both the intramolecular dehydration of sorbitol and the subsequent esterification. google.com
In contrast, enzymatic methods offer a significant advantage in energy consumption. Lipase-catalyzed reactions proceed under much milder conditions, with optimal temperatures often between 50°C and 90°C. acs.org This substantial reduction in reaction temperature translates directly into lower energy costs and a smaller carbon footprint for the production process.
Reaction Conditions for Sorbitan Ester Synthesis
| Synthesis Method | Catalyst | Temperature Range | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Chemical Synthesis | Alkaline or Acid | 180°C - 215°C | Established industrial process | google.com |
| Enzymatic Synthesis (Conventional Heating) | Immobilized Lipase (e.g., Novozym 435) | 50°C - 90°C | Lower energy use, higher product purity | acs.org |
| Enzymatic Synthesis (Microwave Heating) | Immobilized Lipase (e.g., Novozym 435) | 50°C - 90°C | Drastically reduced reaction time, higher space-time yield | acs.org |
Industrial Scale-Up and Process Optimization Research
Transitioning the synthesis of (2R)-Sorbitan Monolauric Acid Ester from the laboratory to industrial-scale production involves significant research into process optimization and scale-up. The primary goals are to maximize yield and purity while minimizing costs, energy consumption, and environmental impact.
A key challenge in the traditional "one-pot" synthesis, where sorbitol dehydration and esterification occur concurrently, is controlling the reaction to produce a product with desirable properties and minimal color. google.com Research has shown that conducting the reaction at temperatures not exceeding 215°C in the presence of an alkaline catalyst can result in products with substantially less color formation. google.com Process optimization also involves fine-tuning the molar ratio of the reactants; for sorbitan monolaurate, a fatty acid to sorbitol mole ratio of approximately 1.1:1 is preferred. google.com
Another industrial approach is a two-step process where sorbitol is first dehydrated to form sorbitan under vacuum with an acid catalyst, followed by esterification with the fatty acid using an alkaline catalyst. researchgate.netbtsjournals.com Optimization of this process involves controlling the catalyst concentration, reaction temperature, and reaction time to achieve the desired hydroxyl value in the sorbitan intermediate, which directly impacts the quality of the final ester. btsjournals.com
For enzymatic processes, industrial scale-up focuses on the cost and stability of the biocatalyst. The ability to reuse immobilized enzymes for numerous cycles is critical for economic feasibility. researchgate.net Process optimization in this context involves determining the ideal substrate concentrations, enzyme loading, and methods for removing reaction byproducts to maintain high conversion rates over extended periods. acs.org The development of robust, immobilized enzymes and efficient bioreactor designs are active areas of research aimed at making enzymatic synthesis a competitive industrial reality.
Advanced Analytical and Spectroscopic Characterization of 2r Sorbitan Monolauric Acid Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules. For (2R)-Sorbitan Monolauric Acid Ester, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, confirming the presence of the sorbitan (B8754009) core and the attached laurate chain.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. In the ¹H NMR spectrum of (2R)-Sorbitan Monolauric Acid Ester, specific signals can be assigned to the protons of the laurate fatty acid chain and the sorbitan headgroup.
The spectrum would typically show:
Alkyl Chain Protons: A large, complex multiplet in the upfield region (around 1.2-1.6 ppm) corresponding to the -(CH₂)₈- methylene (B1212753) groups of the laurate chain. A triplet at approximately 0.88 ppm corresponds to the terminal methyl group (-CH₃). A triplet around 2.3 ppm is characteristic of the methylene group adjacent to the ester carbonyl (-CH₂-COO-).
Sorbitan and Ester Linkage Protons: The protons on the sorbitan ring and the CH₂ group attached to the ester oxygen appear in the more downfield region (typically 3.5-4.5 ppm). These signals are often complex due to overlapping and spin-spin coupling between adjacent protons. The protons on the carbons bearing hydroxyl groups (-CH-OH) will also resonate in this region.
The integration of the peak areas can be used to determine the relative number of protons in different parts of the molecule, confirming the ratio of the fatty acid chain to the sorbitan moiety.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in (2R)-Sorbitan Monolauric Acid Ester gives a distinct signal in the ¹³C NMR spectrum.
Key signals in the ¹³C NMR spectrum include:
Carbonyl Carbon: A signal in the downfield region, typically around 174 ppm, which is characteristic of the ester carbonyl carbon (C=O). nih.gov
Sorbitan Carbons: The carbons of the sorbitan ring, particularly those bonded to oxygen (C-O), appear in the range of approximately 60-85 ppm. nih.gov
Laurate Chain Carbons: The carbons of the laurate alkyl chain resonate in the upfield region of the spectrum (around 14-35 ppm). The terminal methyl carbon (-CH₃) gives a signal at about 14 ppm, while the methylene carbon adjacent to the carbonyl group appears around 34 ppm. nih.gov
The PubChem database lists spectral information for sorbitan monolaurate, confirming the use of ¹³C NMR for its characterization. nih.gov The precise chemical shifts can help in identifying the specific isomers present in the mixture.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| (2R)-Sorbitan Monolauric Acid Ester |
| Sorbitol |
| Lauric Acid |
| Isosorbide (B1672297) |
| Sorbitan |
| Caprylic Acid |
| Capric Acid |
| Myristic Acid |
| Palmitic Acid |
| Fatty Acid Methyl Esters (FAMEs) |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a powerful and convenient method for analyzing (2R)-Sorbitan Monolauric Acid Ester. The ATR technique is advantageous as it requires minimal to no sample preparation and can be used for both liquid and solid samples. youtube.com The sample is placed in direct contact with a crystal of high refractive index (such as diamond or germanium), and an infrared beam is passed through the crystal. youtube.com An evanescent wave penetrates a short distance into the sample, and the resulting absorption of energy provides a high-quality infrared spectrum of the substance. youtube.com
The FTIR-ATR spectrum of sorbitan monolaurate displays characteristic absorption bands that confirm its chemical structure. Key features include a strong absorption peak corresponding to the ester carbonyl (C=O) stretching vibration and prominent peaks from C-O stretching and O-H stretching vibrations from the hydroxyl groups and any residual water. The long alkyl chain of the laurate moiety is evidenced by the strong, sharp peaks of symmetric and asymmetric C-H stretching vibrations.
The FTIR spectrum, particularly the region below 1500 cm⁻¹, is known as the "fingerprint region." This area contains a complex pattern of peaks arising from a variety of bending, stretching, and torsional vibrations, which are unique to a specific molecule. researchgate.net This fingerprint serves as a unique identifier for (2R)-Sorbitan Monolauric Acid Ester.
For quality control purposes, the FTIR-ATR spectrum of a sample can be compared to that of a well-characterized reference standard. A high degree of correlation between the two spectra confirms the identity of the material. youtube.com Furthermore, this technique is highly sensitive to the presence of impurities. Extraneous peaks in the fingerprint region can indicate the presence of unreacted starting materials (like sorbitol or lauric acid), byproducts, or other contaminants, thus providing a rapid method for purity assessment.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretching | 3600 - 3200 (Broad) | Hydroxyl groups (-OH) of the sorbitan ring |
| C-H Asymmetric & Symmetric Stretching | 2950 - 2850 | Alkyl chain (-CH₂, -CH₃) of the laurate moiety |
| C=O Stretching | ~1740 - 1735 | Ester carbonyl group (-COO-) researchgate.net |
| C-O Stretching | ~1200 - 1100 | Ester and ether linkages researchgate.net |
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds like sorbitan esters. In ESI-MS, the analyte solution is sprayed through a charged capillary, forming fine, charged droplets from which ions are desorbed into the gas phase for mass analysis. This gentle process minimizes fragmentation, typically yielding intact molecular ions.
For sorbitan monolaurate, ESI-MS analysis in positive ion mode commonly produces protonated molecules [M+H]⁺ or adducts with alkali ions (e.g., [M+Na]⁺) or ammonium (B1175870) ions ([M+NH₄]⁺) if an ammonium salt is present in the mobile phase. researchgate.net The detection of these ions allows for the precise determination of the molecular weights of the various components in the mixture. When coupled with liquid chromatography (LC-MS), ESI-MS can separate and identify different isomers, as well as related substances like sorbitan diesters or esters of different fatty acids, providing a comprehensive profile of the sample. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that is highly effective for analyzing complex mixtures and large molecules. reading.ac.uk In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. reading.ac.uk
| MS Technique | Ion Type | Expected m/z | Notes |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 347.24 | Protonated molecule. |
| ESI-MS | [M+Na]⁺ | 369.22 | Sodium adduct, very common. |
| ESI-MS | [M+NH₄]⁺ | 364.27 | Ammonium adduct, common with ammonium acetate (B1210297) buffer. researchgate.net |
| MALDI-MS | [M+Na]⁺ or [M+K]⁺ | 369.22 or 385.19 | Alkali adducts are the most common ions observed in MALDI. |
Ion Mobility Spectrometry Coupled with MS/MS for Isomer Separation
Commercial sorbitan esters, including sorbitan monolaurate, are complex mixtures of various isomers. wikipedia.orgresearchgate.netwikipedia.orgresearchgate.net The esterification of sorbitol with lauric acid can result in mono-, di-, tri-, and even tetraesters, with the fatty acid attached at different positions on the sorbitan ring. researchgate.netresearchgate.net Furthermore, the dehydration of sorbitol can produce different anhydro-sorbitol isomers, such as sorbitan and isosorbide, further contributing to the complexity of the final product. wikipedia.org
Ion Mobility Spectrometry (IMS) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the separation and characterization of these isomers. nih.govazom.com IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. azom.comnih.gov This allows for the differentiation of isomers that are indistinguishable by mass spectrometry alone. nih.govnih.gov
Detailed Research Findings:
Recent advancements in IMS, particularly the development of long-pathlength structures like Structures for Lossless Ion Manipulations (SLIM), have significantly enhanced the resolving power for isomeric species. nih.govresearchgate.net In the context of lipid analysis, IMS-MS has proven effective in separating various lipid isomers, including those with different double bond positions or stereochemistry. nih.gov For complex mixtures like sorbitan monolaurate, this technique can deconvolve the overlapping signals from different ester and headgroup isomers. rsc.org The coupling of IMS with MS/MS allows for the subsequent fragmentation of the separated isomers, providing detailed structural information for their unambiguous identification. mdpi.com
While specific studies focusing exclusively on (2R)-Sorbitan Monolauric Acid Ester using IMS-MS/MS are not widely published, the principles established from the analysis of similar complex lipid and surfactant mixtures are directly applicable. nih.govresearchgate.net The technique allows for the creation of two-dimensional plots of ion mobility (drift time) versus mass-to-charge ratio, which can effectively separate different molecular classes and isomers within the sorbitan ester mixture. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the physical and chemical changes that (2R)-Sorbitan Monolauric Acid Ester undergoes as a function of temperature.
Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. covalentmetrology.comlibretexts.org By monitoring the energy absorbed or released by a sample as it is heated or cooled, DSC can identify phase transitions such as melting, crystallization, and glass transitions. covalentmetrology.comnih.gov
Detailed Research Findings:
For sorbitan esters, DSC studies reveal information about their thermotropic behavior. researchgate.net Sorbitan esters with saturated hydrocarbon tails, like sorbitan monolaurate, exhibit crystallization of the tail upon cooling. rsc.orgresearchgate.net The melting point and the enthalpy of melting are dependent on the length of the hydrocarbon tail. researchgate.net The complex nature of commercial sorbitan monolaurate, with its mixture of different esters and isomers, can lead to complex endothermic peaks in the DSC thermogram. rsc.org
The purity of a substance can also be assessed using DSC, as impurities tend to broaden the melting peak and lower the melting point.
Table 1: Illustrative DSC Data for Sorbitan Esters
| Sorbitan Ester | Melting Point (°C) | Enthalpy of Melting (ΔH_m) (kJ/g) | Reference |
| Sorbitan Monolaurate (Span 20) | Varies | Data not specified | researchgate.net |
| Sorbitan Monopalmitate (Span 40) | Varies | Data not specified | researchgate.net |
| Sorbitan Monostearate (Span 60) | ~52 | Data not specified | tandfonline.com |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orglibretexts.org This technique is essential for determining the thermal stability of a compound and identifying the temperatures at which decomposition occurs. wikipedia.orgyoutube.com
Detailed Research Findings:
A TGA curve plots mass loss against temperature. researchgate.net For (2R)-Sorbitan Monolauric Acid Ester, the TGA curve would show the temperature at which the compound begins to degrade. The analysis can be performed under different atmospheres (e.g., nitrogen or air) to study the effects of oxidation on stability. researchgate.net TGA can be coupled with other techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the gaseous products evolved during decomposition, providing insights into the degradation mechanism. researchgate.net While specific TGA data for (2R)-Sorbitan Monolauric Acid Ester is not provided in the search results, TGA is a standard method for characterizing the thermal properties of polymers and surfactants. wikipedia.orgyoutube.com
Table 2: Expected TGA Analysis Parameters for (2R)-Sorbitan Monolauric Acid Ester
| Parameter | Description |
| Onset of Decomposition | Temperature at which significant mass loss begins. |
| Percentage Mass Loss | The amount of mass lost at different temperature ranges. |
| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. |
Note: The actual values would be determined experimentally.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can determine the arrangement of atoms within a crystal lattice.
Detailed Research Findings:
For sorbitan esters, XRD studies have shown that those with saturated hydrocarbon tails can form crystalline structures. rsc.orgresearchgate.net The diffraction patterns can reveal information about the packing of the molecules and the presence of different polymorphic forms. tandfonline.com For instance, Small-Angle X-ray Scattering (SAXS), a type of XRD, has been used to identify lamellar phases in sorbitan ester systems. rsc.org The presence of different isomers and ester species in commercial sorbitan monolaurate can lead to more complex XRD patterns. rsc.org Studies on related systems have shown that the addition of sorbitan esters can influence the crystallization mechanism of other components, such as triglycerides in palm oil. tandfonline.com
Surface Characterization Techniques
As a surfactant, the surface activity of (2R)-Sorbitan Monolauric Acid Ester is a critical property.
Surface tension is a measure of the cohesive energy present at the interface between a liquid and another phase (e.g., air). Surfactants, like sorbitan monolaurate, lower the surface tension of a liquid.
Detailed Research Findings:
The interfacial tension of sorbitan monolaurate (Span 20) at the water-oil interface has been studied. idexlab.comnih.gov From these measurements, several important parameters can be calculated, including the critical micelle concentration (CMC), the interfacial tension at the CMC (γ_cmc), the surface pressure at the CMC (π_cmc), and the area per molecule at the interface (A_cmc). idexlab.comnih.gov Sorbitan monolaurate, having a shorter hydrocarbon chain compared to other sorbitan esters like the monostearate, tends to have a higher CMC value. idexlab.comnih.gov The surface pressure-molecular area isotherms, which can be measured using a Langmuir-type instrument, show that as temperature increases, the monolayer of sorbitan esters expands. researchgate.net
Table 3: Surface Activity Parameters for Sorbitan Monolaurate (Span 20)
| Parameter | Description | Finding | Reference |
| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Higher than longer-chain sorbitan esters. | idexlab.comnih.gov |
| Area per Molecule (A_cmc) | The area occupied by a single surfactant molecule at the interface at the CMC. | Data not specified. | idexlab.comnih.gov |
| Hydrophilic-Lipophilic Balance (HLB) | An empirical number to describe the relative hydrophilicity/lipophilicity of a surfactant. | 8.6 | frontiersin.org |
Ellipsometry for Monolayer Studies
Spectroscopic ellipsometry is a powerful non-destructive optical technique for determining the properties of thin films, including their thickness and refractive index. irida.es When applied to the study of a monolayer of (2R)-Sorbitan Monolauric Acid Ester at an interface, such as the air-water interface, it provides invaluable information about the film's formation and properties.
The technique is based on measuring the change in the polarization state of light upon reflection from a surface. rsc.org A beam of light with a known polarization is directed at the sample, and the polarization of the reflected light is analyzed. The change in polarization is represented by two ellipsometric angles, Psi (Ψ) and Delta (Δ). For a monolayer study, these measurements would be performed on the substrate (e.g., a water subphase in a Langmuir trough) before and after the spreading of the (2R)-Sorbitan Monolauric Acid Ester monolayer.
By analyzing the changes in Ψ and Δ, researchers can build a model of the interfacial layer. This model can yield the thickness of the monolayer with sub-nanometer precision and provide its refractive index. These parameters are crucial for understanding how the molecules are packed and oriented at the interface. For instance, a thicker monolayer might suggest that the aliphatic lauric acid tails are oriented perpendicular to the surface, while a thinner layer could indicate a more tilted or disordered arrangement.
Detailed Research Findings:
In a hypothetical study, the (2R)-Sorbitan Monolauric Acid Ester would be spread on an aqueous subphase in a Langmuir trough. Spectroscopic ellipsometry measurements would be taken as the monolayer is compressed, allowing for the correlation of surface pressure with the film's optical properties. The data would likely show a progressive increase in monolayer thickness as the surface pressure increases, corresponding to different phases of the Langmuir film.
An illustrative data table for such a hypothetical experiment is presented below.
Interactive Data Table: Hypothetical Ellipsometry Data for a (2R)-Sorbitan Monolauric Acid Ester Monolayer
| Surface Pressure (mN/m) | Change in Delta (Δ) | Change in Psi (Ψ) | Calculated Thickness (nm) | Calculated Refractive Index | Monolayer Phase (Hypothetical) |
| 1 | 0.2 | 0.05 | 0.8 | 1.38 | Gas |
| 5 | 0.8 | 0.2 | 1.5 | 1.42 | Liquid-Expanded |
| 15 | 1.5 | 0.4 | 2.2 | 1.45 | Liquid-Condensed |
| 30 | 1.8 | 0.5 | 2.4 | 1.47 | Solid/Condensed |
Note: The data in this table is illustrative and based on general principles of surfactant monolayer behavior, not on specific experimental results for (2R)-Sorbitan Monolauric Acid Ester.
Atomic Force Microscopy (AFM) for Interfacial Film Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nih.gov For the characterization of (2R)-Sorbitan Monolauric Acid Ester, AFM would typically be used to study Langmuir-Blodgett films, which are monolayers transferred from a liquid interface onto a solid substrate. conicet.gov.arwikipedia.org
In an AFM measurement, a sharp tip at the end of a cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam. This allows for the generation of a three-dimensional map of the surface topography. In addition to topography, AFM can provide phase imaging, which is sensitive to variations in material properties like adhesion and viscoelasticity, offering further insight into the film's composition and structure.
Detailed Research Findings:
For a (2R)-Sorbitan Monolauric Acid Ester film transferred onto a substrate like mica, AFM imaging could reveal the morphology of the monolayer at different stages of compression. conicet.gov.ar At low surface pressures, one might expect to see small, isolated aggregates or domains of the surfactant. As the film is compressed to higher surface pressures before transfer, these domains would likely grow and coalesce, forming a more uniform and densely packed monolayer. nih.gov
AFM could also visualize defects within the film, such as pinholes or areas of multilayer formation (bilayers or collapsed structures). The height measurements from the topographic images would provide a direct confirmation of the monolayer's thickness, which can be compared with data obtained from ellipsometry. Phase images could distinguish between regions of different molecular packing or orientation.
An illustrative data table summarizing potential AFM findings is provided below.
Interactive Data Table: Hypothetical AFM Findings for a (2R)-Sorbitan Monolauric Acid Ester Langmuir-Blodgett Film
| Transfer Surface Pressure (mN/m) | Observed Morphology | Average Domain Height (nm) | Root Mean Square (RMS) Roughness (nm) | Key Features |
| 5 | Discontinuous, circular domains | 1.4 | 0.5 | Isolated islands of monolayer on the substrate. |
| 15 | Coalesced domains with some voids | 2.1 | 0.3 | Largely continuous film with some grain boundaries. |
| 30 | Homogeneous, uniform film | 2.3 | 0.2 | Densely packed monolayer with low defect density. |
| >35 (Collapse) | Inhomogeneous with multilayer structures | > 2.5 | 1.2 | Evidence of film collapse and bilayer/trilayer formation. |
Note: The data in this table is illustrative and based on general principles of surfactant film morphology, not on specific experimental results for (2R)-Sorbitan Monolauric Acid Ester.
Interfacial Science, Emulsion Systems, and Colloidal Behavior of 2r Sorbitan Monolauric Acid Ester
Hydrophilic-Lipophilic Balance (HLB) Concept and Applications
Synergistic Effects in Blended Surfactant Systems
The efficacy of (2R)-Sorbitan Monolauric Acid Ester is often enhanced when used in combination with other surfactants, a phenomenon known as synergism. huanachemical.comnih.gov These synergistic effects are particularly prominent in mixed surfactant systems, where the combination of surfactants leads to properties that are superior to those of the individual components.
Research has shown that the interaction between the sorbitan (B8754009) headgroup of Sorbitan Monolaurate and the polyoxyethylene chains of Polysorbate 20 leads to a more organized and compact arrangement at the interface. This enhanced packing reduces the interfacial area per molecule and increases the stability of the emulsion against coalescence. The synergistic effect is most pronounced when the mixture is rich in the surfactant with the lower critical micelle concentration (CMC). researchgate.net
Studies on binary mixtures of ionic and non-ionic surfactants have also revealed synergistic interactions. For instance, combining an ionic surfactant with a non-ionic one like Sorbitan Monolaurate can lead to a significant reduction in the CMC of the mixture compared to the ideal mixing behavior. researchgate.net This is attributed to the reduction of electrostatic repulsion between the ionic headgroups by the presence of the non-ionic surfactant, which allows for easier micelle formation.
Phase Behavior Studies
The phase behavior of (2R)-Sorbitan Monolauric Acid Ester is crucial for its application in various formulations. Understanding its behavior in the presence of oil and water phases allows for the creation of stable and effective products.
Ternary phase diagrams are graphical representations that illustrate the phase behavior of a three-component system, typically oil, water, and a surfactant like (2R)-Sorbitan Monolauric Acid Ester. taylorandfrancis.comtulane.edu These diagrams are essential for identifying the different phases that form at various concentrations of the components, such as microemulsions, liquid crystalline phases, and coarse emulsions. researchgate.net
The construction of a ternary phase diagram involves systematically mixing the three components in different ratios and observing the resulting phases. For a system containing (2R)-Sorbitan Monolauric Acid Ester, an oil phase, and water, different regions can be identified. researchgate.net For example, at low surfactant concentrations, a two-phase system of oil and water is typically observed. As the surfactant concentration increases, a microemulsion region, characterized by a clear, thermodynamically stable, and isotropic liquid, may form. researchgate.net
In a study involving engkabang fat esters, (2R)-Sorbitan Monolaurate, and deionized water, a ternary phase diagram revealed an isotropic region (L), a homogenous milky region (Th), a two-phase region (T2p), and a three-phase region (TT). researchgate.net Another study on a system of oleic acid, (2R)-Sorbitan Monolaurate (Span 20), and its ethoxylated counterpart Polysorbate 20 (Tween 20) at a fixed mass ratio, and water, also mapped out distinct regions including microemulsion, gel emulsion, and high and low viscosity emulsions. researchgate.net
In aqueous solutions, surfactant molecules like (2R)-Sorbitan Monolauric Acid Ester exist as monomers at low concentrations. As the concentration increases, they begin to self-assemble into organized structures called micelles. The concentration at which this phenomenon begins is known as the Critical Micelle Concentration (CMC). alfa-chemistry.comjmaterenvironsci.com The CMC is a fundamental property of a surfactant and is indicative of its efficiency in reducing surface tension and forming emulsions.
The CMC of (2R)-Sorbitan Monolauric Acid Ester can be determined by measuring the change in a physical property of the solution, such as surface tension, as a function of surfactant concentration. jmaterenvironsci.comnih.gov Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than adsorbing at the interface. jmaterenvironsci.com
For (2R)-Sorbitan Monolauric Acid Ester (Span 20), the CMC value is influenced by factors such as the nature of the oil phase and the temperature. nih.gov Compared to other sorbitan esters with longer alkyl chains, such as sorbitan monopalmitate (Span 40) and sorbitan monostearate (Span 60), (2R)-Sorbitan Monolauric Acid Ester, with its shorter laurate chain, generally exhibits a higher CMC. nih.gov
Table 1: Critical Micelle Concentration (CMC) of Various Surfactants
| Surfactant Name | CMC (mM) | Type |
|---|---|---|
| Sodium Lauryl Sulfate (SLS) | 1.0 - 10.0 | Anionic |
| Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20) | 0.05 - 0.1 | Non-ionic |
| Sorbitan Monostearate (Span 60) | 0.03 - 0.1 | Non-ionic |
This table includes comparative data for context. Data sourced from Alfa Chemistry. alfa-chemistry.com
Nonionic surfactants like (2R)-Sorbitan Monolauric Acid Ester exhibit a characteristic property known as the cloud point. The cloud point is the temperature at which an aqueous solution of a nonionic surfactant becomes cloudy upon heating. huanachemical.comjrhessco.comcosmeticsandtoiletries.com This cloudiness is due to the phase separation of the surfactant from the solution as it becomes less soluble with increasing temperature. huanachemical.comcore.ac.uk
The cloud point phenomenon is a result of the dehydration of the hydrophilic headgroup of the surfactant at elevated temperatures. For (2R)-Sorbitan Monolauric Acid Ester, the hydrophilic portion consists of the sorbitan ring and hydroxyl groups. As the temperature increases, the hydrogen bonds between the water molecules and the hydrophilic groups weaken, leading to a decrease in solubility and subsequent phase separation. researchgate.net
The cloud point is an important parameter to consider in formulations, as the properties of the surfactant, such as its emulsifying ability, can change significantly around this temperature. huanachemical.com For some applications, it is desirable to have a cloud point that is above the operating temperature to ensure the surfactant remains dissolved and effective.
Temperature has a significant impact on the phase behavior of (2R)-Sorbitan Monolauric Acid Ester. As discussed in the context of the cloud point, increasing the temperature generally decreases the water solubility of nonionic surfactants. researchgate.netnih.gov
Studies on monolayers of sorbitan esters, including (2R)-Sorbitan Monolaurate, have shown that as the temperature increases, the monolayers expand. nih.govresearchgate.net This is reflected in a decrease in the surface compressional modulus and a lowering of the collapse pressure of the monolayer. nih.gov
In emulsion systems, temperature can influence the stability and type of emulsion formed. For systems containing (2R)-Sorbitan Monolaurate, an increase in temperature can lead to a phase inversion from an oil-in-water (o/w) emulsion to a water-in-oil (w/o) emulsion, a phenomenon known as the phase inversion temperature (PIT). This is because the surfactant's affinity for the oil phase increases with temperature. researchgate.net For example, in a system containing oleic acid, water, and a blend of Span 20 and Tween 20, it was observed that at 15°C, the surfactants have a higher affinity for water, while at 45°C, their affinity shifts towards the oil phase, which can lead to the destruction of lamellar structures and promote cloud point-related phenomena. researchgate.net
Influence of External Factors on Phase Behavior
Emulsion and Dispersion Stability Mechanisms
Emulsions are thermodynamically unstable systems, and their long-term stability is a kinetic phenomenon. (2R)-Sorbitan monolauric acid ester plays a crucial role in slowing down the various destabilization processes. The rate at which an emulsion breaks down is influenced by factors such as droplet size distribution, the viscosity of the continuous phase, and the properties of the interfacial film.
The stability of an emulsion over time can be assessed by monitoring changes in droplet size. mdpi.com A stable emulsion will exhibit minimal changes in its droplet size distribution over a defined storage period. The addition of (2R)-Sorbitan monolauric acid ester, often in combination with other surfactants, can significantly enhance the kinetic stability of emulsions. For example, studies on water-in-diesel emulsions have shown that the choice of surfactant and its concentration are critical for achieving long-term stability. researchgate.net
A primary function of (2R)-Sorbitan monolauric acid ester in emulsions is to prevent the irreversible merging of droplets (coalescence) and the reversible aggregation of droplets (flocculation). It achieves this by forming a protective layer at the oil-water interface. shreechem.in
This non-ionic surfactant adsorbs at the interface, creating a steric barrier that physically hinders droplets from coming into close contact. This steric hindrance is a key mechanism by which non-ionic surfactants like (2R)-Sorbitan monolauric acid ester stabilize emulsions. The effectiveness of this barrier depends on the packing of the surfactant molecules at the interface and the thickness of the adsorbed layer.
In high-pressure homogenization processes, the ability of a surfactant to stabilize newly formed droplets against coalescence is often more critical than its ability to lower interfacial tension. The concentration of the surfactant is also a crucial factor; higher concentrations generally lead to more complete surface coverage and better protection against coalescence.
The rheological, or flow, properties of an emulsion are critical for its stability, texture, and performance in various applications. Emulsions stabilized with (2R)-Sorbitan monolauric acid ester often exhibit non-Newtonian fluid behavior, specifically pseudoplastic (shear-thinning) characteristics. researchgate.netcrimsonpublishers.com This means their viscosity decreases as the applied shear rate increases.
The consistency and viscosity of these emulsions are influenced by several factors, including the concentration of the dispersed phase, the type and concentration of the surfactant, and the droplet size distribution. crimsonpublishers.comresearchgate.net For instance, emulsions with smaller and more uniform droplets tend to be more viscous and stable. crimsonpublishers.com The rheological behavior of these systems can often be described by models such as the Ostwald-de Waele and Herschel-Bulkley models. crimsonpublishers.comresearchgate.net
Table 3: Rheological Models for Canola-Based Emulsions
| Rheological Model | Goodness of Fit (R²) | Key Parameter | Reference |
| Ostwald-de Waele | >0.98 | Consistency Coefficient (K) | crimsonpublishers.com |
| Herschel-Bulkley | >0.99 | Yield Stress, Consistency Coefficient (K) | crimsonpublishers.com |
This table is interactive. Users can sort the data by clicking on the column headers.
(2R)-Sorbitan monolauric acid ester has a significant impact on the particle (droplet) size distribution in emulsions and dispersions. The particle size is a fundamental characteristic that influences many other properties, including stability, appearance, and rheology. crimsonpublishers.com
The emulsifying action of (2R)-Sorbitan monolauric acid ester, which involves reducing the interfacial tension between the oil and water phases, facilitates the formation of smaller droplets during the emulsification process. shreechem.in The final droplet size distribution is a result of the balance between droplet disruption and coalescence during homogenization.
The concentration of (2R)-Sorbitan monolauric acid ester and its interaction with other surfactants can be manipulated to control the droplet size. For example, in systems containing both (2R)-Sorbitan monolauric acid ester (Span 20) and its ethoxylated derivative (Tween 20), the composition of the surfactant blend can be adjusted to produce dispersions with varying droplet sizes and structures, ranging from microemulsions to high-viscosity emulsions. researchgate.net The ester distribution within the surfactant itself can also impact its ability to solubilize free fatty acids and influence particle formation. nih.gov
Interactions with Other Stabilizers (e.g., polymers, nanoparticles)
The functionality of (2R)-Sorbitan Monolauric Acid Ester, a nonionic surfactant commonly known as Sorbitan Monolaurate or Span® 20, in emulsion systems can be significantly enhanced through its interaction with other stabilizing agents like polymers and nanoparticles. These interactions are crucial in various applications, from pharmaceutical formulations to consumer products, where stability and specific delivery characteristics are paramount.
Interactions with Polymers:
The interplay between (2R)-Sorbitan Monolauric Acid Ester and polymers is a key factor in the formation and stabilization of complex colloidal systems. Polymers can adsorb onto the interface of emulsion droplets, creating a steric barrier that complements the interfacial tension reduction provided by the surfactant. This synergistic effect enhances the long-term stability of emulsions by preventing droplet coalescence.
For instance, in the creation of vesicle-based systems, polymers play a critical role. One method involves using a combination of (2R)-Sorbitan Monolauric Acid Ester and its ethoxylated derivative, Polyoxyethylene (20) Sorbitan Monolaurate (Tween® 20), to form a water-in-oil (W/O) emulsion. nih.gov This emulsion then acts as a template for vesicle formation through a solvent diffusion process. The presence of these surfactants, which can be considered as lipid-like, is advantageous due to their low cost and suitability for large-scale production. nih.gov
The interaction is not limited to synthetic polymers. Natural polymers and their derivatives also exhibit significant interactions. The study of synthetic polymer nanoparticles with polysaccharides like heparin reveals that these interactions are often enthalpy-driven, involving hydrogen bonding and ionic interactions. nih.gov While this specific study did not directly involve (2R)-Sorbitan Monolauric Acid Ester, it highlights the fundamental forces at play when polymers and surfactants interact at interfaces, which are relevant to understanding the behavior of (2R)-Sorbitan Monolauric Acid Ester with biopolymers.
Interactions with Nanoparticles:
The stabilization of nanoparticles is another area where (2R)-Sorbitan Monolauric Acid Ester demonstrates important interactive behavior. Nanoparticles, due to their high surface area-to-volume ratio, are inherently unstable and tend to aggregate. Surfactants like (2R)-Sorbitan Monolauric Acid Ester can adsorb onto the surface of nanoparticles, providing a protective layer that prevents aggregation through steric hindrance.
For example, in the preparation of gold nanoparticles (AuNPs) for in vivo imaging, a solution of Polyoxyethylene (20) sorbitan monolaurate (Tween® 20) is used for nanoparticle stabilization. nih.gov While this is a derivative of (2R)-Sorbitan Monolauric Acid Ester, the underlying principle of surfactant adsorption for stabilization is the same. The surfactant coating can delay the absorption of nanoparticles by macrophages in the bloodstream, prolonging their circulation time. nih.gov
Furthermore, carbon dots derived from amino acids have been used as stabilizers for gold nanoparticles, where the interactions between the target protein and the stabilized nanoparticles induce aggregation behavior that can be used for colorimetric discrimination. nih.gov This showcases how the surface modification of nanoparticles with stabilizing agents, a role (2R)-Sorbitan Monolauric Acid Ester can fulfill, is critical for their application in sensing and diagnostics.
The following table summarizes research findings on the interaction of (2R)-Sorbitan Monolauric Acid Ester and its derivatives with other stabilizers:
| Stabilizer System | Key Findings | Reference |
| (2R)-Sorbitan Monolauric Acid Ester / Polyoxyethylene (20) Sorbitan Monolaurate & Polymers | Used to form a W/O emulsion as a template for vesicle formation. | nih.gov |
| (2R)-Sorbitan Monolauric Acid Ester & Poloxamer 188 | Part of an aqueous phase to create stable nanostructured lipid carriers with high encapsulation efficiency. | mdpi.com |
| Polyoxyethylene (20) Sorbitan Monolaurate & Gold Nanoparticles | Used to stabilize gold nanoparticles, preventing aggregation and prolonging circulation in the bloodstream. | nih.gov |
| Synthetic Polymer Nanoparticles & Polysaccharides | Interactions are primarily enthalpy-driven, involving hydrogen bonding and ionic interactions. | nih.gov |
Self-Assembly Structures and Morphological Studies (e.g., micelles, vesicles, microemulsions)
(2R)-Sorbitan Monolauric Acid Ester, as an amphiphilic molecule, exhibits a rich self-assembly behavior in solution, forming various organized structures such as micelles, vesicles, and microemulsions. shreechem.in The formation of these structures is driven by the hydrophobic effect, where the hydrophobic lauric acid tails of the molecules aggregate to minimize their contact with water, while the hydrophilic sorbitan heads remain exposed to the aqueous phase. youtube.com
Micelles:
In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), (2R)-Sorbitan Monolauric Acid Ester molecules spontaneously aggregate to form micelles. shreechem.in These are typically spherical structures where the hydrophobic tails form the core, and the hydrophilic heads form the outer shell, interfacing with the surrounding water. The formation of micelles is a dynamic equilibrium process.
The CMC is a critical parameter that depends on factors such as temperature, pressure, and the presence of other solutes. For sorbitan esters, the CMC values are influenced by the chain length of the fatty acid. nih.gov Shorter-chained surfactants like (2R)-Sorbitan Monolauric Acid Ester tend to have higher CMC values compared to their longer-chain counterparts. nih.gov The ability of (2R)-Sorbitan Monolauric Acid Ester to form micelles is attributed to its lipid-like structure. researchgate.net
Vesicles:
Vesicles are another form of self-assembled structure, consisting of one or more lipid bilayers enclosing an aqueous core. (2R)-Sorbitan Monolauric Acid Ester can participate in the formation of vesicles, often in combination with other surfactants. A method combining hydrothermal emulsification and solvent diffusion has been used to prepare vesicles from a (2R)-Sorbitan Monolauric Acid Ester/Polyoxyethylene (20) Sorbitan Monolaurate system. nih.gov In this process, a water-in-oil-in-water (W/O/W) emulsion serves as a template, and upon solvent diffusion, vesicles with diameters of at most 100 nm are formed. nih.gov The properties of these vesicles, such as their number density and membrane characteristics, are dependent on the mixing ratio of the components. nih.gov
The formation of vesicles is a complex process that can be influenced by various factors, including the composition of the lipid mixture and the presence of polymers. biorxiv.org The mechanism of vesicle formation is a topic of ongoing research, with models suggesting both ESCRT-dependent and independent pathways, where lipids play a crucial role in membrane deformation. nih.gov
Microemulsions:
Microemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by an interfacial film of surfactant and often a cosurfactant. ulprospector.comimperfectpharmacy.in (2R)-Sorbitan Monolauric Acid Ester is frequently used as a surfactant or co-surfactant in the formulation of microemulsions. These systems can exist as oil-in-water (O/W), water-in-oil (W/O), or bicontinuous structures. ulprospector.comnih.gov
The formation of a stable microemulsion depends on the appropriate balance of the oil phase, aqueous phase, surfactant, and cosurfactant. For example, a microemulsion system was developed using polyoxyethylene sorbitan monooleate, ethanol, isopropyl myristate, and a saline solution to enhance the skin delivery of certain compounds. jst.go.jp In another study, (2R)-Sorbitan Monolauric Acid Ester was used as a co-surfactant with PEG-40 hydrogenated castor oil to study the formation of microemulsions for topical delivery. nih.gov The structure of the co-surfactant was found to influence the formation and characteristics of the microemulsion. nih.gov
The following table provides a summary of the self-assembly structures formed by (2R)-Sorbitan Monolauric Acid Ester and the conditions under which they are formed:
| Self-Assembly Structure | Formation Conditions and Key Characteristics | Reference(s) |
| Micelles | Formed in aqueous solution above the critical micelle concentration (CMC). Shorter chain length of the lauric acid leads to a higher CMC compared to longer-chain sorbitan esters. | shreechem.innih.govresearchgate.net |
| Vesicles | Can be formed from a (2R)-Sorbitan Monolauric Acid Ester/Polyoxyethylene (20) Sorbitan Monolaurate system using hydrothermal emulsification and solvent diffusion. The resulting vesicles can have diameters up to 100 nm. | nih.gov |
| Microemulsions | Thermodynamically stable, transparent dispersions of oil and water. (2R)-Sorbitan Monolauric Acid Ester is used as a surfactant or co-surfactant. The structure (O/W, W/O, or bicontinuous) depends on the composition. | ulprospector.comnih.govjst.go.jp |
Functional Applications and Engineering in Advanced Materials and Industrial Processes
Food Science and Technology Applications (Focus on functional properties)
In the food industry, (2R)-Sorbitan Monolauric Acid Ester is a widely approved emulsifier (E number E493) valued for its ability to improve the texture, stability, and shelf-life of a diverse range of products. shreechem.inwikipedia.org It is commonly found in baked goods, margarine, salad dressings, whipped toppings, and confectionery. shreechem.inmade-in-china.comtellspecopedia.com
Anti-crystallization and Anti-foaming Properties
(2R)-Sorbitan Monolauric Acid Ester also functions as a crystallization retarder in fats and oils. atamanchemicals.comtellspecopedia.com In confectionery and chocolate, it improves the dispersion of oils and fats, decreases syrup viscosity, and helps to adjust the crystallization of confections. tnjchem.com This property is crucial for maintaining the desired texture and preventing the formation of large, undesirable crystals, which can negatively impact the sensory properties of the product. Additionally, it can act as an anti-foaming agent in certain food processing applications, such as in the processing of sugar juice, where it is used in very small quantities to control foam. atamanchemicals.com
Cosmetic and Personal Care Formulation Science (Focus on physical formulation stability)
In the cosmetic and personal care industry, (2R)-Sorbitan Monolauric Acid Ester is a key ingredient due to its mild, non-irritating nature and its effectiveness as an emulsifier and texture enhancer. shreechem.inspecialchem.com It is commonly incorporated into creams, lotions, makeup, and other skincare products. shreechem.incnchemsino.com
Role as Emulsifier in Creams and Lotions
The primary role of (2R)-Sorbitan Monolauric Acid Ester in cosmetic formulations is to act as an emulsifier, creating stable mixtures of oil and water. cnchemsino.comontosight.ai This is fundamental for the formulation of creams and lotions, where it ensures that the oil-based and water-based ingredients remain uniformly dispersed, preventing product separation and maintaining a consistent appearance and feel. cnchemsino.comspecialchem.com As a lipophilic surfactant with a low Hydrophile-Lipophile Balance (HLB) value of approximately 8.6, it is particularly effective in forming water-in-oil (W/O) emulsions, though it can also be used in oil-in-water (O/W) emulsions, often in combination with other emulsifiers. cnchemsino.comhuanachemical.comspecialchem.com Its ability to create stable emulsions is crucial for the physical stability and shelf life of cosmetic products. shreechem.in
Pharmaceutical Excipient Research (Focus on physical stability of formulations)
In pharmaceutical formulations, (2R)-Sorbitan Monolauric Acid Ester serves as a crucial excipient, primarily as an emulsifying and stabilizing agent in liquid dosage forms like emulsions and suspensions. youtube.com The physical stability of these systems is paramount to ensure consistent dosing and therapeutic efficacy.
For pharmaceutical emulsions (e.g., creams, lotions, and some oral or parenteral formulations), the compound acts to prevent phase separation (creaming or coalescence) of the oil and water components. imperfectpharmacy.in By forming a protective monomolecular film around the dispersed droplets, it creates a physical barrier that hinders them from merging. imperfectpharmacy.in This leads to a reduction in droplet size and a more uniform distribution, which can enhance the stability and even the bioavailability of the formulated drug. nih.gov Studies have shown that the particle size of an emulsion is inversely proportional to the surfactant concentration, as more surfactant is needed to coat the larger total surface area of smaller particles. nih.gov
In pharmaceutical suspensions, which consist of insoluble solid particles dispersed in a liquid medium, the primary stability challenges are sedimentation and caking (the formation of a solid, non-redispersible sediment). nist.gov (2R)-Sorbitan Monolauric Acid Ester functions as a wetting and suspending agent. It adsorbs onto the surface of the drug particles, reducing the interfacial tension between the solid and the liquid, which facilitates their dispersion. Furthermore, as a non-ionic surfactant, it can induce controlled flocculation, where particles form loose aggregates (flocs) rather than compacting into a dense cake. asiapharmaceutics.info These flocs settle more rapidly but are easily redispersed with gentle shaking, ensuring dose uniformity. The physical stability of a suspension is often evaluated by its sedimentation volume and degree of redispersibility. nist.gov
Table 3: Impact of Formulation Factors on the Physical Stability of Pharmaceutical Dispersions
| Stability Parameter | Influencing Factors | Role of (2R)-Sorbitan Monolauric Acid Ester |
| Droplet/Particle Size | Emulsifier/Surfactant type and concentration, Homogenization energy. nih.govmdpi.com | Reduces interfacial tension, facilitating the formation of smaller droplets/particles. Higher concentrations can lead to smaller particle sizes. nih.gov |
| Creaming (Emulsions) | Droplet size, Viscosity of continuous phase, Density difference. nih.gov | Creates a protective film around droplets, preventing aggregation and slowing the creaming process. imperfectpharmacy.in |
| Caking (Suspensions) | Interparticle forces, Particle packing. | Promotes the formation of loose flocs that do not form a hard cake, ensuring easy redispersion. asiapharmaceutics.info |
| Redispersibility | Degree of flocculation vs. deflocculation. nist.gov | As a non-ionic surfactant, it helps maintain particles in a state of controlled flocculation, which is crucial for good redispersibility. |
Development of Niosomal Drug Delivery Systems (Physical Characterization)
(2R)-Sorbitan Monolauric Acid Ester, commonly known as Sorbitan (B8754009) Monolaurate or Span 20, is a crucial non-ionic surfactant in the development of niosomes, which are vesicular nanocarriers for drug delivery. ulisboa.ptshreechem.in The physical characteristics of these niosomes are highly dependent on the formulation, particularly the ratio of surfactant to cholesterol. nih.govbjpharm.org.uk
Niosomes are self-assembled bilayer structures formed from the hydration of synthetic non-ionic surfactants and cholesterol. ulisboa.pt The use of non-ionic surfactants like Sorbitan Monolaurate is preferred due to their low toxicity, reduced irritancy, and greater biocompatibility at physiological pH. ulisboa.pt
Research has demonstrated that niosomes formulated with sorbitan monoesters, including Sorbitan Monolaurate (Span 20), can be prepared using methods like the film hydration technique. tandfonline.comnih.gov The physical properties of the resulting vesicles, such as size and stability, are influenced by the molar ratio of cholesterol and the incorporation of a charge. tandfonline.comnih.gov For instance, one study found that all tested ratios of surfactant to cholesterol for diacerein-loaded niosomes resulted in vesicles ranging from 350 to 1000 nm with polydispersity index (PDI) values below 0.5, indicating a relatively uniform size distribution. nih.gov Transmission electron microscopy confirmed the formation of well-defined spherical vesicles. nih.gov
The stability and drug entrapment efficiency of niosomes are also key physical characteristics. Formulations with mixed surfactant systems and increasing amounts of cholesterol have shown better entrapment efficiencies, smaller particle sizes, and improved long-term stability. nih.gov For example, a study on diacerein-loaded niosomes achieved an entrapment efficiency of 90.5% with an optimized surfactant-cholesterol ratio. nih.gov Another study focusing on insulin (B600854) delivery found that niosomes made with Sorbitan Monostearate (Span 60) offered the highest protection against enzymatic degradation and demonstrated good stability. tandfonline.comnih.gov
The table below summarizes the physical characteristics of niosomes from a study on insulin delivery using different sorbitan monoesters.
| Surfactant | Vesicle Formation without Cholesterol | Effect of Cholesterol on Vesicle Size | Insulin Release in Simulated Intestinal Fluid |
| Sorbitan Monolaurate (Span 20) | Yes | Size dependent on cholesterol molar ratio | Higher than Span 40 and 60 |
| Sorbitan Monopalmitate (Span 40) | Yes | Size dependent on cholesterol molar ratio | Lower than Span 20 and 80 |
| Sorbitan Monostearate (Span 60) | Yes | Size dependent on cholesterol molar ratio | Lower than Span 20 and 80 |
| Sorbitan Monooleate (Span 80) | No | Required for vesicle formation | Higher than Span 40 and 60 |
Data sourced from Varshosaz et al. (2003). tandfonline.comnih.gov
Textile and Industrial Processes
The bifunctional nature of (2R)-Sorbitan Monolauric Acid Ester, with its hydrophilic sorbitol head and lipophilic fatty acid tail, makes it a valuable surfactant in the textile and other industries as a wetting agent and viscosity modifier. atamanchemicals.comatamanchemicals.com
Wetting Agent Applications
In the textile industry, (2R)-Sorbitan Monolauric Acid Ester functions as an effective wetting agent. atamanchemicals.comhuanachemical.comhuanachemical.com Wetting agents are crucial during the pretreatment of textiles, as they reduce the surface tension of water, allowing it to penetrate the fabric fibers more easily and evenly. bluelakechem.com This ensures uniform application of dyes and other finishing agents, leading to higher quality products. bluelakechem.commatangiindustries.com The compound's ability to facilitate the wetting of fabric surfaces helps in the removal of impurities like grease and dust, further preparing the textile for subsequent processing steps. bluelakechem.comsdcheme.com It is also used as a softener, antistatic agent, and finishing agent in the textile industry. zjwmfs.com
Viscosity Modifiers
(2R)-Sorbitan Monolauric Acid Ester also serves as a viscosity modifier in various industrial formulations. atamanchemicals.comatamanchemicals.com Its ability to alter the viscosity of a solution is valuable in the production of cleaners, detergents, and polymer additives. atamanchemicals.com In these applications, it helps to achieve the desired consistency and flow properties, ensuring product stability and performance. knowde.com
Applications in Energy Research
Role in Methane (B114726) Hydrate (B1144303) Formation and Dissociation Kinetics
Recent research has explored the role of (2R)-Sorbitan Monolauric Acid Ester in the context of methane hydrate formation and dissociation. Methane hydrates are ice-like crystalline structures that form under high pressure and low temperature, and their formation can pose significant challenges in oil and gas pipelines. uis.noui.ac.irnih.gov
Studies have investigated the "memory effect" in methane hydrate formation in dispersed systems of water, diesel oil, and Sorbitan Monolaurate. acs.org This effect refers to the faster reformation of hydrates in a system that has previously contained them. The presence of Sorbitan Monolaurate influences the kinetics of hydrate formation. acs.org
Research has shown that factors such as the concentration of Sorbitan Monolaurate, water cut, and the initial experimental temperature affect the formation of methane hydrates. acs.org For instance, in systems containing diesel oil, water, and Sorbitan Monolaurate, the subcooling required for hydrate formation changes with the time the system is maintained at a temperature above the hydrate dissociation point. acs.org One study observed that the lowest subcooling was achieved with a maintaining time of 4 hours, after which the required subcooling increased with longer maintaining times. acs.org This suggests that Sorbitan Monolaurate can influence the nucleation and growth kinetics of methane hydrates. The formation of methane hydrates is an exothermic process, and its initiation can be detected by changes in temperature, though more sensitive techniques like particle video microscopy and focused beam reflectance measurement are often used for more accurate detection in dispersed systems. acs.org
The table below presents findings on the subcooling of methane hydrate formation under different conditions.
| Maintaining Time at 283.2 K (hours) | Subcooling (K) |
| 4 | Lowest |
| 24 | 4.4 |
| 72 | 5.1 |
| 168 | 5.4 |
Data adapted from a study on the memory effect of methane hydrate formation. acs.org
Theoretical and Computational Investigations of 2r Sorbitan Monolauric Acid Ester Systems
Molecular Dynamics (MD) Simulations of Interfacial Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of (2R)-Sorbitan Monolauric Acid Ester at interfaces, such as oil-water or air-water boundaries. researchgate.net These simulations, which calculate the motion of atoms and molecules over time, are employed in two primary forms: all-atom (AA) and coarse-grained (CG). While AA simulations provide detailed insights at an atomistic level, their computational cost limits them to short timescales. researchgate.net
Research using MD simulations on similar non-ionic surfactants has revealed key aspects of their interfacial behavior. Simulations can accurately predict the decrease in surface tension and the increase in interface thickness as the concentration of the surfactant at the surface increases. researchgate.netmonash.edu These models provide molecular-level understanding of how surfactant monolayers transition between different morphologies, a process largely dependent on the van der Waals forces between the surfactant molecules. researchgate.net
Furthermore, MD simulations have shown that surfactant monolayers significantly slow the movement of water molecules at the interface. researchgate.netmonash.edu This effect is localized to the immediate interfacial area. The addition of polymers to the bulk solution can further retard water dynamics through hydrogen bonding, creating a "bolt-like" effect that constrains water molecules around the polymer chains. researchgate.net These computational techniques are fundamental for analyzing the distribution of all components at an interface, surface pressure profiles, and the orientation of surfactant molecules. researchgate.net
Quantum Chemical Calculations for Structure-Property Relationships
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the relationship between the molecular structure of (2R)-Sorbitan Monolauric Acid Ester and its physicochemical properties. mdpi.com These computational methods allow for the optimization of the molecule's geometric configuration and the calculation of various electronic descriptors that govern its reactivity and interaction with other substances. mdpi.com
Key properties investigated through quantum chemistry include:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding how the surfactant will orient itself and interact with polar molecules like water or with mineral surfaces. mdpi.com
Polarizability: This property measures how easily the electron cloud of the molecule can be distorted by an external electric field. mdpi.com Higher polarizability in the reactive centers of the surfactant, such as the ester group, suggests a stronger ability to form coordination bonds with surfaces. mdpi.com
Fukui Function: This function helps to describe the reactivity of specific atoms within the molecule, identifying sites most susceptible to electrophilic or nucleophilic attack. mdpi.com
| Quantum Chemical Descriptor | Significance for Surfactant Performance |
|---|---|
| HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Electrostatic Potential (ESP) | Determines how the molecule interacts with polar solvents and charged surfaces, guiding adsorption and orientation at interfaces. mdpi.com |
| Polarizability | Measures the deformability of the electron cloud; higher values suggest stronger covalent coordination with surfaces. mdpi.com |
| Fukui Indices (f+, f-) | Identifies specific atomic sites within the molecule that are most likely to participate in chemical reactions. mdpi.com |
Coarse-Grained Modeling of Self-Assembly
While all-atom simulations offer high resolution, they are computationally too intensive to model large-scale phenomena like the spontaneous self-assembly of surfactants into micelles or other complex structures. researchgate.net Coarse-grained (CG) modeling overcomes this limitation by reducing the molecular complexity; groups of atoms are represented as single "beads," which drastically lowers the computational cost and allows for simulations of larger systems over longer, more biologically relevant timescales. researchgate.netacs.org
CG models are carefully parameterized to reproduce key experimental and all-atom simulation data, including interfacial tension, density, and the energy required to transfer a molecule from one phase to another (transfer free energy). rsc.org Using these models, researchers have successfully demonstrated the spontaneous organization of non-ionic surfactants from a random distribution in solution into ordered structures such as spherical or ellipsoidal micelles, as well as hexagonal and lamellar phases, depending on concentration and thermodynamic conditions. acs.orgrsc.org
These simulations are powerful enough to capture dynamic processes, including the transformation between different phases (e.g., hexagonal-to-lamellar) and the budding of micelles from an overly compressed surfactant monolayer at an interface. rsc.org The ability of CG models to correctly represent molecular partitioning and achieve rapid relaxation toward equilibrium makes them invaluable for studying surfactant self-assembly at the mesoscale. rsc.org
Modeling of Emulsion Kinetics and Stability
Computational and instrumental methods are used to model the kinetics and predict the long-term stability of emulsions stabilized by (2R)-Sorbitan Monolauric Acid Ester. Emulsion instability manifests as processes like flocculation (droplets clumping together) and coalescence (droplets merging), which can be monitored using techniques like light scattering. acs.org
Studies on similar non-ionic surfactants show that emulsion stability is highly dependent on factors like the oil volume fraction. For instance, in oil-in-water (O/W) emulsions, stability can increase significantly as the oil fraction rises to a point where a highly stable gel-like emulsion forms, just before phase inversion to a water-in-oil (W/O) system occurs. acs.org
| Oil Volume Fraction (φo) | Turbiscan Stability Index (TSI) at 3 hours | Emulsion State |
|---|---|---|
| 60% | ~4.5 | O/W Emulsion |
| 70% | ~3.0 | O/W Emulsion |
| 80% | ~1.5 | O/W Gel Emulsion (High Stability) acs.org |
Note: Data is illustrative based on findings for similar non-ionic surfactant systems. acs.org
Another metric for stability, particularly against gravity-induced separation, is the creaming index, which quantifies the height of the cream layer that forms over time. nih.gov
Computational Approaches for Optimizing Surfactant Performance
Computational and advanced laboratory approaches are crucial for selecting and optimizing the performance of surfactants like (2R)-Sorbitan Monolauric Acid Ester for specific industrial applications. The goal is to correlate molecular properties and system behaviors with functional performance. researchgate.net
For applications such as enhanced oil recovery or hydraulic fracturing, a key performance indicator is the surfactant's ability to lower the capillary pressure within the porous rock, allowing trapped fluids to be recovered more easily. researchgate.net The Washburn method is a laboratory technique that can be used to compare the performance of different surfactants. By measuring the rate at which a liquid imbibes (is drawn into) a porous medium (like crushed rock core), one can predict which surfactant will most effectively lower capillary pressure. researchgate.net
Furthermore, emulsion tendency analysis is used to design surfactant systems that exhibit the desired behavior. researchgate.net For example, in some applications, a transient or weakly emulsifying surfactant is preferred to mobilize condensates without forming an overly stable emulsion that would be difficult to break later. researchgate.net By combining these predictive models with experimental data, it is possible to tailor surfactant formulations to achieve maximum efficacy, production rates, and economic operation in complex industrial processes. researchgate.net
Table of Mentioned Compounds
| Common Name/Article Reference | IUPAC Name |
| (2R)-Sorbitan Monolauric Acid Ester | [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate (B1226587) nih.gov |
| Sorbitan (B8754009) Monooleate | (Z)-[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadec-9-enoate |
| Sorbitan monostearate | [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate |
| Sorbitan monopalmitate | [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate |
| Polysorbate 20 | Polyoxyethylene (20) sorbitan monolaurate |
| Polysorbate 80 | Polyoxyethylene (20) sorbitan monooleate rsc.org |
Environmental Fate, Transport, and Degradation Studies of 2r Sorbitan Monolauric Acid Ester
Biodegradation Pathways and Kinetics in Various Environments
Biodegradation is a primary pathway for the environmental breakdown of sorbitan (B8754009) monolaurate. The molecule's structure, consisting of a hydrophilic sorbitan head and a lipophilic lauric acid tail, makes it susceptible to microbial action. atamanchemicals.com Studies have shown that sorbitan monolaurate is readily biodegradable in environmental systems. atamanchemicals.comnih.govresearchgate.net
Table 1: Aerobic Biodegradation of Sorbitan Monolaurate and Related Compounds
| Compound | Environment/Test | Degradation Rate | Duration | Source |
| Sorbitan Monolaurate | Seawater (BODIS test) | 54% | 28 days | nih.gov |
| Sorbitan Monooleate | Activated Sludge | 90% | 100 hours | nih.gov |
Specific studies on the anaerobic biodegradation of (2R)-Sorbitan Monolauric Acid Ester are limited. However, the general process for surfactants in an anaerobic environment involves a consortium of different microorganisms. mdpi.com The process typically occurs in stages:
Hydrolysis and Acidification : Complex organic compounds are broken down by fermentative bacteria into smaller molecules like alcohols and short-chain fatty acids. mdpi.com
Acetogenesis : These intermediate products are then converted by acetogenic bacteria into acetate (B1210297), carbon dioxide, and hydrogen. mdpi.com
Methanogenesis : Finally, methanogenic bacteria utilize these products to form methane (B114726). nih.gov
While many surfactants can be degraded under anaerobic conditions, the process can be sensitive. nih.gov The efficiency of anaerobic digestion can be influenced by the surfactant's concentration and chemical structure, with some non-ionic surfactants showing potential for inhibition of microbial activity, particularly methanogenesis. iwaponline.comresearchgate.net Without specific data for sorbitan monolaurate, its ultimate fate in anaerobic compartments like deep sediment or sludge digesters remains an area for further investigation.
The initial and primary step in the degradation of sorbitan monolaurate is the hydrolysis of its ester linkage. cir-safety.org This chemical or enzymatic cleavage breaks the bond between the lauric acid moiety and the sorbitan head group. cir-safety.org The resulting products are lauric acid and anhydrides of sorbitol, such as sorbitan and isosorbide (B1672297). wikipedia.org
This hydrolysis is a common metabolic pathway observed in biological systems. Studies on the related compound sorbitan monostearate are considered applicable to sorbitan monolaurate. nih.gov These investigations show that the ester is largely hydrolyzed, with the resulting fatty acid entering the normal metabolic pathways for fats, while the sorbitan portion is absorbed and subsequently excreted. nih.gov In fish and birds, digestive carboxylic ester hydrolases, primarily from the pancreas, are expected to facilitate this same hydrolytic cleavage. nih.gov
Sorption and Mobility in Soil and Aquatic Systems
The movement and distribution of sorbitan monolaurate in the environment are governed by its physicochemical properties, particularly its affinity for soil, sediment, and organic matter. The estimated octanol-water partition coefficient (log Kow) for sorbitan monolaurate is 3.15, which suggests a moderate potential for partitioning into organic phases and indicates that it is not expected to bioaccumulate.
Studies on the closely related compound polyoxyethylene-sorbitan-monolaurate provide insight into sorption behavior. This compound exhibited moderate sorption in environmental systems, with a measured sorption/desorption coefficient (Kd) of 37 L/kg. nih.gov At higher concentrations, it displayed a non-linear "cooperative sorption" behavior. nih.gov Given these properties, sorbitan esters as a group are considered unlikely to be very mobile in the environment. epa.gov They are expected to associate with particulate matter in aquatic systems and organic components in soil, which limits their transport through the environmental compartments.
Table 2: Physicochemical Properties Related to Mobility
| Parameter | Value | Implication | Source |
| Log Kow (estimated) | 3.15 | Not expected to bioaccumulate | |
| Sorption Coefficient (Kd)* | 37 L/kg | Moderate sorption to solids | nih.gov |
Note: Kd value is for the related compound polyoxyethylene-sorbitan-monolaurate.
Ecotoxicity Studies in Environmental Models
The potential impact of (2R)-Sorbitan Monolauric Acid Ester on environmental organisms has been evaluated through various ecotoxicity studies. The collective findings from multiple assessments indicate that the compound has a low ecotoxicity profile. atamanchemicals.comnih.govresearchgate.net
In aquatic systems, sorbitan esters are generally not acutely toxic to organisms, with toxicity values often exceeding the water solubility of the compounds. epa.gov This means that concentrations high enough to cause acute harm are unlikely to be present in the water column. epa.gov
For sediment-dwelling organisms, a key study was conducted on the marine intertidal amphipod Corophium volutator. researchgate.net In this 10-day sediment toxicity test, sorbitan monolaurate was introduced via the sediment due to its poor water solubility. The results established a 10-day median lethal concentration (LC50) of 1,141 mg/kg dry weight of sediment. researchgate.net This high LC50 value confirms that the ecotoxicity of sorbitan monolaurate to marine sediment organisms is very low. atamanchemicals.comresearchgate.net Based on the available data, regulatory bodies have concluded that a risk of sorbitan monolaurate to terrestrial and aquatic environments is unlikely under current usage conditions. atamanchemicals.com
Table 3: Ecotoxicity Data for Sorbitan Monolaurate
| Test Organism | Endpoint | Result | Conclusion | Source |
| Corophium volutator (Marine Amphipod) | 10-day LC50 (Sediment) | 1,141 mg/kg (dry weight) | Very low toxicity | researchgate.net |
Aquatic Organism Studies
Research indicates that (2R)-Sorbitan Monolauric Acid Ester has a low acute toxicity to aquatic organisms. researchgate.netunimi.itatamanchemicals.com Ecotoxicity data for marine crustaceans suggests that the additive has a low level of toxicity, which is consistent with the very low acute toxicity observed in other sorbitan esters. researchgate.netnih.govunimi.it
A study conducted in line with Good Laboratory Practices (GLP) and following ISO 14669:1999 tested the toxicity of sorbitan monolaurate on the marine crustacean Acartia tonsa. nih.govunimi.itatamanchemicals.com The results of this study determined a 48-hour median lethal concentration (LC50) value of 452.8 mg/L for Acartia tonsa. nih.govunimi.itatamanchemicals.com
| Organism | Test Type | Endpoint | Duration | Result | Reference |
|---|---|---|---|---|---|
| Acartia tonsa (Marine Crustacean) | Acute | LC50 | 48 hours | 452.8 mg/L | nih.govunimi.itatamanchemicals.com |
Sediment Ecotoxicity
The ecotoxicity of (2R)-Sorbitan Monolauric Acid Ester in marine sediment is considered to be very low. unimi.itatamanchemicals.com A sediment toxicity test was performed with the intertidal amphipod Corophium volutator to assess the compound's impact on sediment-dwelling organisms. researchgate.netunimi.itatamanchemicals.com
Future Research Directions and Emerging Trends
Development of Novel Synthesis Routes with Enhanced Sustainability
The conventional synthesis of sorbitan (B8754009) esters involves the dehydration of sorbitol followed by esterification, often at high temperatures and with the use of chemical catalysts. This process typically yields a complex mixture of isomers. wikipedia.org Future research is increasingly focused on developing more sustainable and selective synthesis methods.
Enzymatic Synthesis: A significant trend is the use of enzymes, particularly lipases, as biocatalysts. Enzymatic synthesis offers several advantages over traditional chemical routes, including milder reaction conditions, which reduces energy consumption, and higher selectivity, which can lead to a more defined product with fewer byproducts. nih.govgoogle.com Research in this area aims to optimize reaction conditions, such as the choice of solvent systems (including low-boiling-point azeotropes), and to immobilize enzymes for easier recovery and reuse, thereby improving the economic viability of the process. nih.govresearchgate.net A key challenge and future direction is the development of enzymatic processes with high stereospecificity to selectively produce isomers like (2R)-Sorbitan Monolauric Acid Ester.
Chemo-enzymatic Approaches: Combining chemical and enzymatic steps can leverage the advantages of both. For instance, a chemical process might be used for the initial dehydration of sorbitol, followed by a highly selective enzymatic esterification. This hybrid approach could offer a balance of efficiency and selectivity.
The table below summarizes emerging sustainable synthesis strategies for sorbitan esters.
| Synthesis Strategy | Key Advantages | Research Focus |
|---|---|---|
| Enzymatic Catalysis | Milder reaction conditions, higher selectivity, reduced byproducts, lower energy consumption. nih.govgoogle.com | Enzyme immobilization, solvent engineering, stereospecific enzyme development. nih.gov |
| Chemo-enzymatic Routes | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Optimization of integrated process flow, catalyst compatibility. |
| Solvent-Free Synthesis | Reduces environmental impact by eliminating organic solvents. google.com | Catalyst efficiency in viscous media, product purification. |
Advanced Characterization of Complex Isomer Mixtures
Commercial sorbitan monolaurate is not a single compound but a complex mixture of various isomers, including mono-, di-, and triesters of fatty acids with sorbitan and isosorbide (B1672297). wikipedia.orgsemanticscholar.org The specific position of the lauric acid ester on the sorbitan ring, as well as the stereochemistry of the sorbitan moiety itself, significantly influences the surfactant's properties. A critical area of future research is the advanced characterization of these complex mixtures to establish clear structure-property relationships.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for separating the different components of sorbitan ester mixtures. researchgate.netzendy.ioresearchgate.net Future work will likely focus on developing more advanced and robust chromatographic methods, including the use of chiral stationary phases, to achieve baseline separation of stereoisomers. nih.gov High-temperature gas chromatography (HT-GC) also shows promise for characterizing these esters. worktribe.com
Spectroscopic and Spectrometric Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the detailed chemical structure of sorbitan ester isomers. niph.go.jpspectrabase.com Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is essential for identifying the various ester species present in a mixture. niph.go.jp Future advancements in high-resolution mass spectrometry will enable more precise identification and quantification of isomers.
The table below highlights advanced analytical techniques for the characterization of sorbitan ester isomers.
| Analytical Technique | Information Provided | Future Research Direction |
|---|---|---|
| HPLC/SFC | Separation of mono-, di-, and triesters; separation of constitutional isomers. researchgate.netresearchgate.net | Development of chiral stationary phases for stereoisomer separation. nih.gov |
| HT-GC | Separation and identification of various ester species. worktribe.com | Method validation for a wider range of sorbitan esters. |
| NMR Spectroscopy | Detailed structural elucidation of isomers. niph.go.jpspectrabase.com | Application of 2D-NMR techniques for unambiguous assignment of esterification positions. |
| Mass Spectrometry | Identification of different ester species and their distribution in mixtures. niph.go.jp | High-resolution MS for accurate mass determination and fragmentation studies. |
Exploration of (2R)-Sorbitan Monolauric Acid Ester in Novel Materials (e.g., smart materials, encapsulation technologies)
The unique amphiphilic nature of sorbitan esters makes them excellent candidates for the development of advanced materials. Research into the application of specific isomers like (2R)-Sorbitan Monolauric Acid Ester in novel material science fields is a promising frontier.
Smart Materials: The ability of surfactants to self-assemble into various structures (micelles, vesicles, etc.) can be harnessed to create "smart" materials that respond to external stimuli such as temperature, pH, or light. Future research could explore how the specific stereochemistry of (2R)-Sorbitan Monolauric Acid Ester influences the properties and responsiveness of these self-assembled systems.
Encapsulation Technologies: Sorbitan monolaurate is already used in the formation of niosomes and other vesicles for the encapsulation and delivery of active compounds in pharmaceuticals and cosmetics. wikipedia.org By using a stereochemically pure isomer like (2R)-Sorbitan Monolauric Acid Ester, it may be possible to create more stable and uniform vesicles with more predictable release profiles. This is a significant area for future investigation, particularly for the delivery of sensitive bioactive molecules.
In-depth Understanding of Interfacial Dynamics at Multi-component Interfaces
The primary function of (2R)-Sorbitan Monolauric Acid Ester is to act at interfaces, reducing tension between immiscible phases like oil and water. nih.govresearchgate.net While its general interfacial properties are known, a deeper, molecular-level understanding of its behavior at complex, multi-component interfaces is an active area of research.
Experimental Techniques: Advanced experimental techniques, such as spinning drop tensiometry and quartz crystal microbalance, can provide valuable data on the dynamic interfacial tension and adsorption behavior of surfactants. researchgate.net Correlating these experimental findings with simulation results will be crucial for developing a comprehensive understanding of interfacial dynamics.
Computational Design of Tailored Sorbitan Esters for Specific Applications
The convergence of computational chemistry and machine learning is opening up new possibilities for the in silico design of novel surfactants with tailored properties. nih.govresearchgate.netacs.org Instead of relying solely on trial-and-error experimentation, researchers can now use computational models to predict the properties of new surfactant structures before they are synthesized.
Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of different sorbitan esters with their performance characteristics, such as emulsification efficiency, critical micelle concentration (CMC), and biodegradability. acs.org These models can then be used to design new sorbitan esters, potentially with specific stereochemistry, that are optimized for a particular application.
Research into Environmental Remediation and Sustainable Life Cycles for Sorbitan Esters
The bio-based origin and biodegradability of sorbitan esters make them attractive from an environmental perspective. epa.govnih.govresearchgate.net Future research will continue to build on these credentials, exploring their potential in environmental applications and conducting comprehensive life cycle assessments.
Environmental Remediation: Surfactants can be used to enhance the remediation of soil and groundwater contaminated with hydrophobic pollutants like polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.net The ability of sorbitan esters to form micelles can help to solubilize these contaminants and facilitate their removal or biodegradation. Future studies could investigate the effectiveness of specific isomers in these applications and assess their own environmental fate and potential impacts.
The table below presents data on the biodegradability of sorbitan esters.
| Compound | Test Method | Duration | Biodegradation (%) | Reference |
|---|---|---|---|---|
| Sorbitan Monolaurate | BODIS test in seawater | 28 days | 54% | nih.gov |
| Sorbitan Monolaurate | Not specified | 14 days | 57% | nih.gov |
| Sorbitan Monooleate | Activated sludge | 100 hours | 90% | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (2R)-sorbitan monolauric acid ester, and how is its structural purity validated?
- Synthesis : The compound is typically synthesized via esterification of (2R)-sorbitan (a dehydrated sorbitol derivative) with lauric acid under controlled conditions. Catalysts like sulfuric acid or lipases may be used, with temperature and solvent selection critical to minimize byproducts (e.g., diesters or triesters) .
- Purity Validation : Thin-layer chromatography (TLC) is employed to confirm monoester formation. For example, sorbitan monoesters exhibit distinct Rf values (e.g., sorbitan monopalmitate: Rf = 0.25; monolaurate: Rf ≈ 0.32 in comparable systems) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further confirm esterification degree and lauric acid integration .
Q. How is the hydrophilic-lipophilic balance (HLB) of (2R)-sorbitan monolauric acid ester determined experimentally?
- Method : HLB is calculated using the Griffin equation:
where = saponification number of the ester and = acid number of the recovered fatty acid. For sorbitan monolaurate, and (lauric acid), yielding HLB ≈ 8.6 .
- Practical Implications : This HLB classifies it as a water-in-oil (W/O) emulsifier, suitable for lipid-rich formulations .
Q. What analytical techniques are recommended for quantifying residual fatty acids in sorbitan ester preparations?
- Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with evaporative light scattering detectors (ELSD) are standard. Calibration curves using lauric acid standards ensure accuracy, with detection limits <0.1% w/w .
Advanced Research Questions
Q. How do discrepancies in reported HLB values for sorbitan monolaurate arise across studies, and how can they be resolved?
- Root Causes : Variations in esterification efficiency (e.g., residual diesters), fatty acid chain-length impurities, or methodological differences in saponification/acid number determination .
- Resolution : Cross-validate HLB via experimental emulsification tests (e.g., phase inversion temperature method) and correlate with chromatographic purity data .
Q. What strategies mitigate hydrolysis of (2R)-sorbitan monolauric acid ester in aqueous formulations during long-term stability studies?
- Approaches :
- Adjust pH to 5–6 to minimize acid/base-catalyzed hydrolysis .
- Use antioxidant additives (e.g., ascorbyl palmitate) to prevent oxidative degradation.
- Optimize storage temperature (4°C for lab-scale; ambient with desiccants for industrial analogs) .
Q. How can conflicting data on the critical micelle concentration (CMC) of sorbitan esters be addressed in drug delivery studies?
- Analysis : CMC variability often stems from impurities (e.g., unreacted sorbitol) or solvent polarity effects. Use ultracentrifugation or dynamic light scattering (DLS) to isolate micelles and measure CMC under standardized conditions (e.g., 25°C in phosphate buffer) .
Q. What experimental designs are optimal for studying synergistic effects between (2R)-sorbitan monolaurate and polysorbates in nanoemulsions?
- Design :
- Factorial Design : Vary HLB ratios (e.g., sorbitan ester:polysorbate 20 = 1:1 to 1:4) and monitor droplet size via laser diffraction.
- Stability Metrics : Assess creaming index and zeta potential over 30 days .
- Example Data :
| HLB Ratio | Droplet Size (nm) | Zeta Potential (mV) |
|---|---|---|
| 1:1 | 150 ± 10 | -25 ± 3 |
| 1:4 | 90 ± 5 | -30 ± 2 |
Methodological Considerations
- Synthesis Optimization : Enzymatic esterification using lipases (e.g., from Carica papaya) improves regioselectivity for the 2R isomer, reducing racemization .
- Data Contradictions : Always cross-reference purity assays (TLC, NMR) with functional tests (emulsification efficiency) to reconcile structural and performance data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
